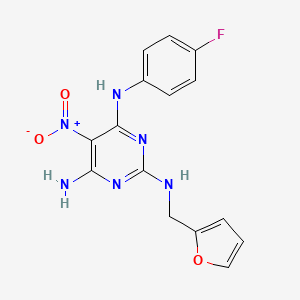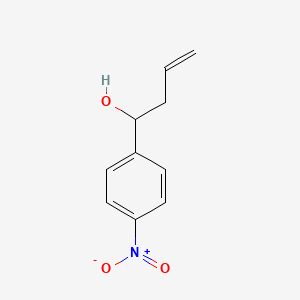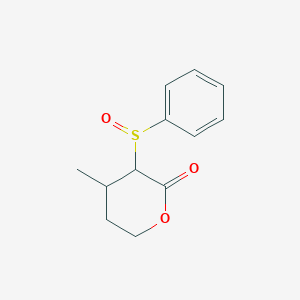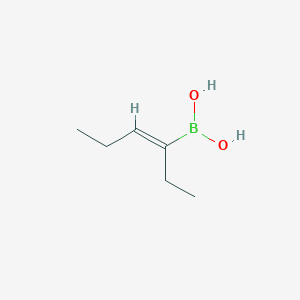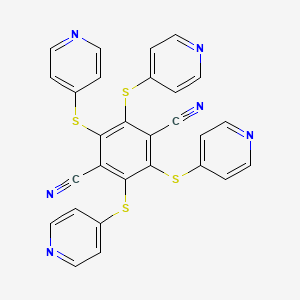
Tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile is an organic compound with the molecular formula C28H16N6S4 and a molecular weight of 564.73 g/mol This compound is characterized by its unique structure, which includes four pyridin-4-ylthio groups attached to a terephthalonitrile core
準備方法
The synthesis of 2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile typically involves the reaction of terephthalonitrile with pyridin-4-ylthiol under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation . The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridin-4-ylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
科学的研究の応用
2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism by which 2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and proteins, altering their activity and function. The pathways involved in these interactions depend on the specific metal ions and biological molecules involved .
類似化合物との比較
2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile can be compared with other similar compounds, such as:
2,3,5,6-Tetrakis(pyridin-2-yl)pyrazine: This compound has a similar structure but with pyridin-2-yl groups instead of pyridin-4-ylthio groups.
2,3,5,6-Pyrazinetetracarboxylic acid: This compound has carboxylic acid groups instead of pyridin-4-ylthio groups and is used in the synthesis of metal-organic frameworks and as a ligand in coordination chemistry.
特性
分子式 |
C28H16N6S4 |
|---|---|
分子量 |
564.7 g/mol |
IUPAC名 |
2,3,5,6-tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C28H16N6S4/c29-17-23-25(35-19-1-9-31-10-2-19)26(36-20-3-11-32-12-4-20)24(18-30)28(38-22-7-15-34-16-8-22)27(23)37-21-5-13-33-14-6-21/h1-16H |
InChIキー |
PCQQJZDMTQRBLT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1SC2=C(C(=C(C(=C2SC3=CC=NC=C3)C#N)SC4=CC=NC=C4)SC5=CC=NC=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
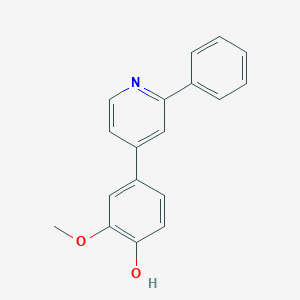
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
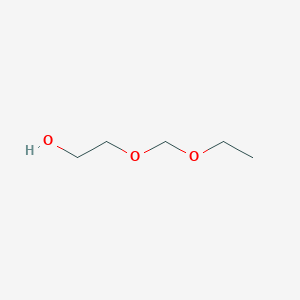
![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)
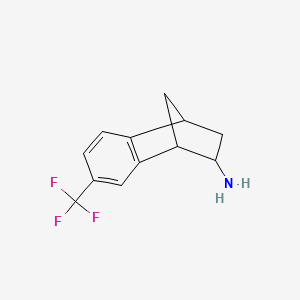
![4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14134827.png)
![2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14134832.png)
